molecular formula C27H24BrN3O3S B2519539 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 932351-16-1

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2519539
CAS No.: 932351-16-1
M. Wt: 550.47
InChI Key: XFXITCOPVMHTQM-UHFFFAOYSA-N
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Description

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of various functional groups, including a bromophenyl, oxoethyl, and sulfanyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolines.

Scientific Research Applications

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s chemical properties could be explored for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and the quinazoline core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN3O3S/c1-17(2)29-25(33)20-10-13-22-23(14-20)30-27(31(26(22)34)15-18-6-4-3-5-7-18)35-16-24(32)19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXITCOPVMHTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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